Estradiol 3-Valerate

Vue d'ensemble

Description

Estradiol 3-Valerate, also known as Estradiol pentanoate, is a synthetic ester of the naturally occurring estrogen, estradiol. It is primarily used in hormone therapy for menopausal symptoms, low estrogen levels, hormone therapy for transgender individuals, and in hormonal birth control. Additionally, it is used in the treatment of prostate cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Estradiol 3-Valerate is synthesized by reacting estradiol with valeric anhydride in the presence of a base such as pyridine. The reaction typically involves heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis to yield estradiol and valeric acid.

Oxidation: this compound can be oxidized to form estrone valerate, which is a less potent estrogen.

Reduction: Reduction reactions can convert estradiol valerate back to estradiol.

Common Reagents and Conditions:

Hydrolysis: Water and esterases.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: Estradiol and valeric acid.

Oxidation: Estrone valerate.

Reduction: Estradiol.

Applications De Recherche Scientifique

Medical Uses

Hormone Replacement Therapy (HRT)

Estradiol 3-valerate is primarily employed in HRT for menopausal women. It alleviates symptoms such as hot flashes, vaginal atrophy, and mood disturbances associated with estrogen deficiency. The typical dosage for treating menopausal symptoms ranges from 10 to 20 mg administered via intramuscular injection every four weeks .

Transgender Hormone Therapy

In transgender women, EV serves as a crucial component of feminizing hormone therapy. Dosages typically range from 5 to 20 mg every two weeks, with some cases requiring up to 40 mg . This application has shown significant psychological and physiological benefits for individuals undergoing gender transition.

Contraceptive Use

Estradiol valerate is also included in combined oral contraceptives, often paired with progestins such as dienogest. This formulation not only prevents pregnancy but also helps manage menstrual disorders .

Treatment of Hormone-Sensitive Cancers

In men, EV is utilized in the palliative treatment of advanced prostate cancer. It is administered at doses of 30 mg or more every one to two weeks to counteract androgen effects . Additionally, low doses of EV have been explored in treating breast cancer in women who have developed resistance to aromatase inhibitors .

Pharmacokinetics and Safety

The pharmacokinetics of estradiol valerate indicate that it is rapidly absorbed and converted into estradiol in the body. Studies show that its bioavailability can vary based on the formulation and administration route (oral vs. injectable) . Safety profiles indicate that while generally well-tolerated, estradiol valerate can pose risks such as thromboembolic events and should be used cautiously in individuals with a history of cardiovascular issues .

Dosage and Administration

| Indication | Route | Typical Dosage | Frequency |

|---|---|---|---|

| Menopausal Symptoms | IM Injection | 10-20 mg | Every 4 weeks |

| Transgender Hormone Therapy | IM Injection | 5-20 mg (up to 40 mg) | Every 2 weeks |

| Advanced Prostate Cancer | IM Injection | ≥30 mg | Every 1-2 weeks |

| Oral Contraceptive | Oral Tablet | 0.5-4 mg | Daily |

Available Forms

| Formulation Type | Form | Concentration | Brand Names |

|---|---|---|---|

| Injectable | Oil solution | 5, 10, 20, 40 mg/mL | Delestrogen |

| Oral | Tablet | 0.5, 1, 2, 4 mg | Progynova |

| Combined Oral Contraceptive | Tablet | Estradiol + Progestin | Natazia |

Case Studies

-

Transgender Health Outcomes

A study involving transgender women receiving estradiol valerate showed significant improvements in mental health scores and quality of life metrics after six months of treatment. Participants reported reduced anxiety and depression levels alongside physical changes consistent with feminization . -

Menopausal Symptom Relief

In a clinical trial assessing the efficacy of estradiol valerate for menopausal symptoms, participants experienced a marked reduction in hot flashes and improved sleep quality compared to placebo groups over a twelve-week period . -

Breast Cancer Treatment Resistance

A recent investigation into the use of low-dose estradiol valerate for women previously treated with aromatase inhibitors demonstrated promising results in managing resistant breast cancer cases, suggesting a potential role for EV in salvage therapy .

Mécanisme D'action

Estradiol 3-Valerate acts as a prodrug of estradiol. Upon administration, it is hydrolyzed to release estradiol, which then binds to estrogen receptors (ERα and ERβ) in target tissues. This binding activates the estrogen receptors, leading to the regulation of gene transcription and subsequent physiological effects. The primary molecular targets include the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Comparaison Avec Des Composés Similaires

Estradiol Cypionate: Another ester of estradiol used in hormone therapy.

Estradiol Benzoate: Used in veterinary medicine and has a shorter duration of action.

Estrone: A naturally occurring estrogen that is less potent than estradiol.

Uniqueness of Estradiol 3-Valerate: this compound is unique due to its balanced pharmacokinetic profile, providing a sustained release of estradiol upon hydrolysis. This makes it suitable for various therapeutic applications, including long-term hormone therapy .

Activité Biologique

Estradiol 3-valerate (EV) is a synthetic estrogen that functions primarily as a prodrug, converting into estradiol upon administration. Its biological activity is significant in hormone replacement therapy, contraception, and the treatment of various estrogen-deficiency conditions. This article delves into its pharmacokinetics, mechanisms of action, clinical applications, and safety profile, supported by empirical data and case studies.

Pharmacokinetics

Absorption and Metabolism

Upon administration, estradiol valerate undergoes hydrolysis to release estradiol and valeric acid. This process occurs during intestinal absorption or the first-pass metabolism in the liver. The pharmacokinetic parameters of estradiol valerate include:

- Maximum Serum Concentration (Cmax) : Achieved approximately 6 hours post-administration.

- Half-Life : Approximately 12–20 hours for oral administration and 3.5 days for intramuscular injections.

- Protein Binding : Estradiol binds to serum proteins at a rate of about 98%, primarily to albumin and sex hormone-binding globulin (SHBG) .

| Parameter | Value |

|---|---|

| Cmax (oral, 3 mg) | 73.3 pg/mL |

| Half-Life (oral) | 12–20 hours |

| Half-Life (IM) | 3.5 days |

| Protein Binding | ~98% |

Elimination

Estradiol and its metabolites are primarily excreted via urine (approximately 80%). The metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which can be affected by various drug interactions .

Estradiol valerate acts as an agonist of the estrogen receptor (ER). Once converted to estradiol, it binds to ERs in target tissues such as the breast, uterus, and hypothalamus. This binding initiates a cascade of genomic actions leading to the transcription of estrogen-responsive genes. Key effects include:

- Regulation of Menstrual Cycle : Estradiol is crucial for ovulation and menstrual regularity.

- Bone Health : It helps maintain bone density by inhibiting osteoclast activity.

- Cardiovascular Effects : Estrogens influence lipid metabolism and vascular function .

Clinical Applications

Estradiol valerate is used in various clinical settings:

- Hormone Replacement Therapy (HRT) : It alleviates symptoms of menopause by restoring estrogen levels.

- Contraception : Combined with progestins like dienogest, it provides effective birth control with minimal impact on coagulation parameters compared to traditional formulations .

- Treatment of Hypoestrogenism : It is effective in treating conditions associated with low estrogen levels.

Safety Profile

The safety profile of estradiol valerate has been evaluated in multiple studies. A recent randomized trial assessed its bioequivalence with a generic formulation under fasting and fed conditions, showing comparable pharmacokinetics and a tolerable safety profile . Common adverse events reported include:

- Headaches

- Nausea

- Breast tenderness

Long-term use requires monitoring due to potential risks such as endometrial hyperplasia and thrombosis .

Case Studies

- Hormone Therapy in Postmenopausal Women : A study involving postmenopausal women receiving estradiol valerate demonstrated significant improvements in quality of life metrics related to menopausal symptoms over a 12-month period.

- Contraceptive Efficacy : In a comparative study of contraceptive methods, women using estradiol valerate combined with dienogest showed lower thrombin generation compared to those using ethinyl estradiol formulations, indicating a potentially safer profile regarding thromboembolic events .

Analyse Des Réactions Chimiques

Reaction Scheme

-

Critical Notes :

Hydrolysis and Prodrug Activation

This compound functions as a prodrug, undergoing enzymatic hydrolysis by esterases in vivo:

Hydrolysis Reaction

-

Kinetics :

Receptor Binding Affinity

| Compound | Relative Binding Affinity (ERα) | Relative Estrogenic Potency |

|---|---|---|

| Estradiol | 100% | 100% |

| This compound | ~2–11% | 0.04–21% |

| Data derived from in vitro assays . |

Metabolic Reactions

After hydrolysis, liberated estradiol undergoes phase I and II metabolism:

Phase I (Oxidation)

Phase II (Conjugation)

-

Glucuronidation : UGT1A1/1A3-mediated, forming estradiol-3-glucuronide .

-

Sulfation : SULT1E1-mediated, yielding estradiol-3-sulfate .

Key Pharmacokinetic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| (estradiol) | 6 hours | Oral administration |

| 1301 pg·h/mL | Single 3 mg dose |

Stability and Degradation

-

Thermal Degradation : Decomposition occurs above 150°C, forming estrone and valeric acid derivatives .

-

Photolysis : UV exposure accelerates oxidation, producing quinone derivatives .

Drug-Drug Interactions

Propriétés

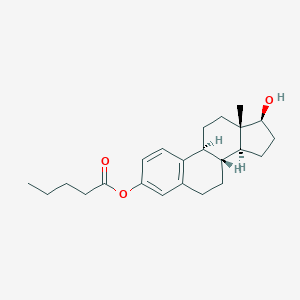

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDPLCRWEBQEAJ-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176282 | |

| Record name | Estradiol 3-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21881-45-8 | |

| Record name | Estradiol 3-valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL 3-VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Z1P0RYK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.